Superior Target Affinity (Ki) Compared to Amiloride, WX-UK1, and UK-356,202
UK-371804 exhibits a Ki of 10 nM for human uPA, which is substantially lower (more potent) than that of other well-characterized uPA inhibitors. This higher affinity allows for lower working concentrations in vitro, reducing the risk of off-target effects due to compound excess .
| Evidence Dimension | Inhibition constant (Ki) for human uPA |
|---|---|
| Target Compound Data | Ki = 10 nM |
| Comparator Or Baseline | Amiloride: Ki = 7,000 nM ; WX-UK1: Ki = 410 nM ; UK-356,202: Ki = 37 nM |
| Quantified Difference | 700-fold more potent than amiloride; 41-fold more potent than WX-UK1; 3.7-fold more potent than UK-356,202 |
| Conditions | Enzymatic assay using recombinant human uPA and a chromogenic substrate (S-2444) . |
Why This Matters
Higher potency enables lower compound usage, reducing cost per experiment and minimizing solvent (DMSO) carryover effects in cell-based assays.
- [1] Fish PV, et al. J Med Chem. 2007;50(10):2341-51. View Source
- [2] Jankun J, et al. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorg Med Chem. 2011;19(17):5185-92. View Source
